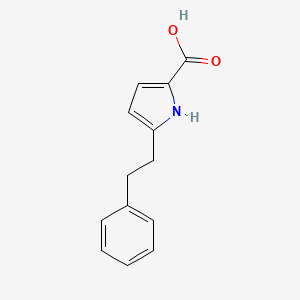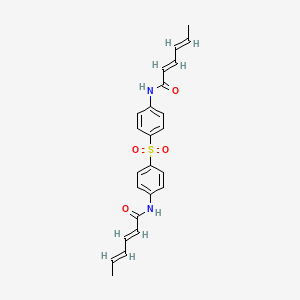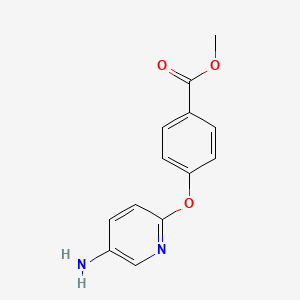
5-Bromo-2-chloro-4-(thiophen-2-yl)pyrimidine
概要
説明
5-Bromo-2-chloro-4-(thiophen-2-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with bromine, chlorine, and a thiophene group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-chloro-4-(thiophen-2-yl)pyrimidine typically involves halogenation and coupling reactions. One common method is the Suzuki–Miyaura coupling, which involves the reaction of 5-bromo-2-chloropyrimidine with a thiophene boronic acid derivative in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve scale-up of the laboratory synthesis methods. The process typically includes steps such as halogenation, coupling, and purification to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
5-Bromo-2-chloro-4-(thiophen-2-yl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki–Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate, used to deprotonate reactants.
Solvents: Toluene, ethanol, and other organic solvents are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various substituted pyrimidine derivatives .
科学的研究の応用
5-Bromo-2-chloro-4-(thiophen-2-yl)pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of drug-like compounds, including positive allosteric modulators for GABA B receptors.
Material Science: The compound’s thiophene group makes it useful in the development of organic semiconductors and other advanced materials.
Biological Research: It can be used to study the effects of halogenated pyrimidines on biological systems.
作用機序
The mechanism of action of 5-Bromo-2-chloro-4-(thiophen-2-yl)pyrimidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary based on the specific biological context .
類似化合物との比較
Similar Compounds
5-Bromo-2,4-dichloropyrimidine: Another halogenated pyrimidine with similar reactivity.
Thiophene Derivatives: Compounds containing the thiophene ring, which exhibit various biological and material properties.
Uniqueness
5-Bromo-2-chloro-4-(thiophen-2-yl)pyrimidine is unique due to the combination of its halogenated pyrimidine core and thiophene substituent. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in medicinal chemistry and material science .
特性
IUPAC Name |
5-bromo-2-chloro-4-thiophen-2-ylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClN2S/c9-5-4-11-8(10)12-7(5)6-2-1-3-13-6/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVYDJRDLCCLRRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC(=NC=C2Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details











試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3,5,5-trimethyl-N-[2-(2H-tetrazol-5-yl)phenyl]hexanamide](/img/structure/B7549297.png)




![(3Z)-3-[(4-bromophenyl)methylidene]-2-phenylchromen-4-one](/img/structure/B7549321.png)
![N-[3-(2-methoxyphenyl)phenyl]acetamide](/img/structure/B7549331.png)
![1,2,5-Oxadiazol-3-amine, 4-[5-(1-methyl-5-pyrazolyl)-1,2,4-oxadiazol-3-yl]-](/img/structure/B7549337.png)


![N-[(E)-4-ethoxy-2-hydroxy-2-(trifluoromethyl)but-3-enyl]-2-(2-fluorophenoxy)acetamide](/img/structure/B7549365.png)

![4-(3-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B7549395.png)

